1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline
Description
1-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a quinazoline and pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H21N3O5/c1-10(2)14(16(23)20-9-5-8-13(20)17(24)25)21-15(22)11-6-3-4-7-12(11)19-18(21)26/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,19,26)(H,24,25)/t13-,14-/m0/s1 |
InChI Key |
VGVCTAXLJZOGTJ-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANOYL]PYRROLIDINE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine intermediates. The quinazoline moiety can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions. The pyrrolidine ring is typically constructed via cyclization reactions involving amines and aldehydes or ketones. The final coupling of these intermediates is achieved through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 3-position, using reagents like alkyl halides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions but often include modified quinazoline or pyrrolidine derivatives .
Scientific Research Applications
1-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANOYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to therapeutic effects. The pyrrolidine ring contributes to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar compounds include:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Shares the dioxo-tetrahydro structure but differs in functional groups and applications.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Similar in having a dioxo-tetrahydro structure but with a different core ring system.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various medicinal chemistry applications.
The uniqueness of 1-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANOYL]PYRROLIDINE-2-CARBOXYLIC ACID lies in its combined quinazoline and pyrrolidine structures, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
